molecular formula C24H30N2O4S B383659 2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381173-25-7

2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B383659
CAS No.: 381173-25-7
M. Wt: 442.6g/mol
InChI Key: MOQBTTRQPCQKDZ-UHFFFAOYSA-N
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Description

2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a phenoxyacetamido group, a tetrahydrofuran moiety, and a tetrahydrobenzo[b]thiophene core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenoxyacetamido intermediate: This step involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its acyl chloride derivative.

    Amidation reaction: The acyl chloride is reacted with an amine derivative of tetrahydrofuran to form the corresponding amide.

    Cyclization: The amide intermediate undergoes cyclization with a thiophene derivative to form the final tetrahydrobenzo[b]thiophene structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and amido groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving phenoxyacetamido and thiophene derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The phenoxyacetamido group may interact with enzymes or receptors, while the tetrahydrofuran and thiophene moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,6-dimethylphenoxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • ®-(2,6-dimethylphenoxy)acetamido)-3-methylbutanamide

Uniqueness

2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its combination of a phenoxyacetamido group with a tetrahydrofuran moiety and a tetrahydrobenzo[b]thiophene core

Properties

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-15-7-5-8-16(2)22(15)30-14-20(27)26-24-21(18-10-3-4-11-19(18)31-24)23(28)25-13-17-9-6-12-29-17/h5,7-8,17H,3-4,6,9-14H2,1-2H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQBTTRQPCQKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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